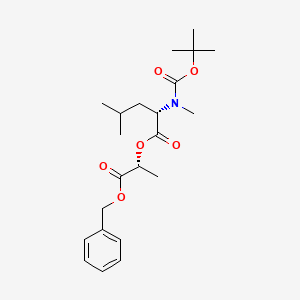
(R)-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl group, and a methylated leucine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate typically involves multiple steps. One common method includes the protection of the amino group of L-leucine with a tert-butoxycarbonyl group, followed by methylation. The benzyloxy group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the ester linkage between the benzyloxy group and the protected, methylated leucine derivative .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the benzyloxy group.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the tert-butoxycarbonyl group can protect the molecule from premature degradation. The methylated leucine derivative may enhance the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-valinate: Similar structure but with valine instead of leucine.
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-isoleucinate: Similar structure but with isoleucine instead of leucine.
Uniqueness
The presence of the benzyloxy group, tert-butoxycarbonyl group, and methylated leucine derivative makes it a versatile compound for various research and industrial purposes .
特性
分子式 |
C22H33NO6 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
[(2R)-1-oxo-1-phenylmethoxypropan-2-yl] (2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H33NO6/c1-15(2)13-18(23(7)21(26)29-22(4,5)6)20(25)28-16(3)19(24)27-14-17-11-9-8-10-12-17/h8-12,15-16,18H,13-14H2,1-7H3/t16-,18+/m1/s1 |
InChIキー |
ICFGYUOQRWVQLG-AEFFLSMTSA-N |
異性体SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)OC(=O)[C@H](CC(C)C)N(C)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)OC(C)C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


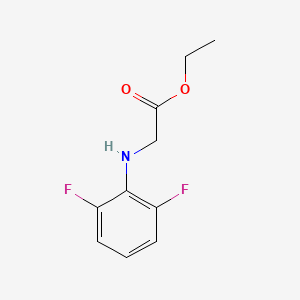
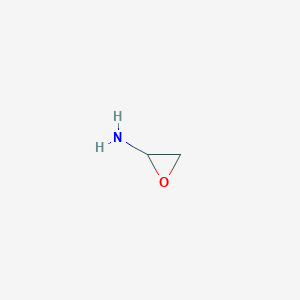
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)

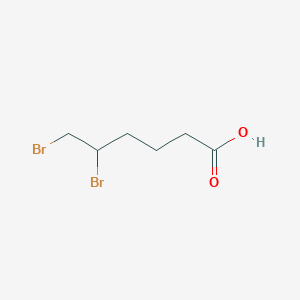
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)


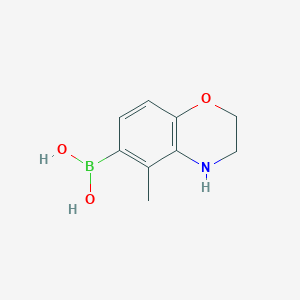
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)

